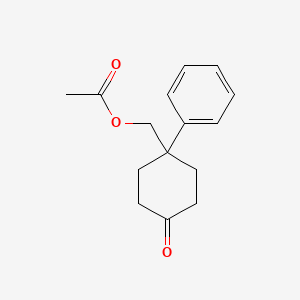
(4-Oxo-1-phenylcyclohexyl)methyl acetate
Vue d'ensemble
Description
(4-Oxo-1-phenylcyclohexyl)methyl acetate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound (4-Oxo-1-phenylcyclohexyl)methyl acetate is an intriguing chemical with potential applications across various scientific fields, particularly in pharmaceuticals and organic synthesis. This article delves into its applications, supported by data tables and case studies, while emphasizing its significance in research and development.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting a range of diseases, including metabolic disorders and inflammation.
Case Study: Drug Synthesis
A study highlighted the use of this compound as a building block for synthesizing novel anti-inflammatory agents. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses.
Organic Synthesis
This compound is also valuable in organic chemistry as an intermediate for synthesizing complex molecules. Its reactivity can be harnessed to create various functionalized compounds, contributing to advancements in synthetic methodologies.
Data Table: Synthetic Applications
| Application Type | Description | Example Compounds |
|---|---|---|
| Drug Synthesis | Used as a precursor for anti-inflammatory drugs | Arachidonic acid analogs |
| Organic Synthesis | Intermediate for complex molecule synthesis | Various heterocycles |
Recent studies have explored the biological activities associated with this compound. These include its potential effects on metabolic pathways and its role as an anti-inflammatory agent.
Research Findings
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokines.
- Metabolic Regulation : Preliminary research suggests that it may influence glucose metabolism, indicating potential applications in treating insulin resistance.
Material Science
Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in developing polymers or coatings that require specific chemical properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Propriétés
Numéro CAS |
51510-02-2 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(4-oxo-1-phenylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C15H18O3/c1-12(16)18-11-15(9-7-14(17)8-10-15)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Clé InChI |
GSMXBXHKCYUEJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













